molecular formula C14H20N2O2 B1520750 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid CAS No. 886363-94-6

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B1520750
CAS No.: 886363-94-6
M. Wt: 248.32 g/mol
InChI Key: XYOAUMXMCZGYKN-UHFFFAOYSA-N
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Description

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound and its derivatives are used in synthetic chemistry for the construction of complex molecules. For instance, the phosphine-catalyzed [4 + 2] annulation process employs ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This method is significant for expanding the scope of annulation reactions to produce diverse pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of the compound have been synthesized for evaluating their antibacterial activities. For example, pyridonecarboxylic acids, which share a structural resemblance, have been investigated for their efficacy against bacterial strains, indicating the potential of these compounds in developing new antibacterial agents (Egawa et al., 1984).

Material Science Applications

In material science, the interaction of pyridine derivatives with other compounds, such as tartaric acid, has been studied to understand the aggregation patterns and bonding characteristics. These studies contribute to the development of new materials with desired properties, such as improved stability or enhanced reactivity (Periathai & Rajagopal, 2014).

Properties

IUPAC Name

1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOAUMXMCZGYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661389
Record name 1-[2-Amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-94-6
Record name 1-[2-Amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-94-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
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1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
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1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid

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